molecular formula C13H18N2O3S B7704293 3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE CAS No. 948636-90-6

3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE

Cat. No.: B7704293
CAS No.: 948636-90-6
M. Wt: 282.36 g/mol
InChI Key: ZHONYLNOTKHELB-UHFFFAOYSA-N
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Description

3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a phenyl ring and a propanamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves the following steps:

    Formation of Pyrrolidine Sulfonamide: The initial step involves the reaction of pyrrolidine with a sulfonyl chloride derivative to form pyrrolidine sulfonamide.

    Attachment of Phenyl Group: The pyrrolidine sulfonamide is then reacted with a phenyl derivative, often through a nucleophilic substitution reaction, to attach the phenyl group.

    Formation of Propanamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and steric effects.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANOIC ACID: Similar structure but with a carboxylic acid group instead of an amide.

    3-CHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE: Contains a chlorine atom, which can alter its reactivity and biological activity.

Uniqueness

3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the pyrrolidine ring and sulfonyl group makes it a versatile scaffold for drug discovery and development.

Properties

IUPAC Name

3-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c14-13(16)8-5-11-3-6-12(7-4-11)19(17,18)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHONYLNOTKHELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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